molecular formula C10H13NO5 B1625306 N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid CAS No. 78798-33-1

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid

Cat. No. B1625306
CAS RN: 78798-33-1
M. Wt: 227.21 g/mol
InChI Key: GUXMGLCOBSBIKH-FJXQXJEOSA-N
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Description

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid is a chemical compound with the molecular formula C10H13NO5 . It has a molecular weight of 227.21 g/mol . The IUPAC name for this compound is [ (1S)-1- (hydroxyamino)ethyl]benzene oxalate . It is a solid substance .


Molecular Structure Analysis

The InChI code for N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid is 1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1 . The canonical SMILES structure is CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O and the isomeric SMILES structure is CC@@HNO.C(=O)(C(=O)O)O .


Physical And Chemical Properties Analysis

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid has a molecular weight of 227.21 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 3 rotatable bonds .

Scientific Research Applications

Transformation and Synthesis

  • The transformation of primary amines into N-monoalkylhydroxylamines using oxalic acid is a critical step in synthesizing N-hydroxy-(S)-1-phenylethylamine oxalate. This process involves regioselective nitrone formation and hydroxylaminolysis, demonstrating the utility of these compounds in creating hydroxylamines and hydroamic acids, which are pivotal in the development of explosions and waste disposal methods (Tokuyama, Kuboyama, & Fukuyama, 2003).
  • Oxime ethers derived from ROPHy/SOPHy oxime ethers, prepared from N-[(1S)-1-phenylethyl]hydroxylamine, serve as versatile intermediates for asymmetric synthesis of various nitrogen-containing compounds, including simple amines, amino acids, and heterocyclic compounds, showcasing the broad applications in synthetic organic chemistry (Moody, 2004).

Electrochemistry

  • The study of electrogeneration of hydroxyl radicals on boron-doped diamond electrodes has shown that oxalic acid can be used to study the production of hydroxyl radicals and their role in the oxidation of organic compounds, indicating the importance of these radicals in environmental chemistry and electrochemical processes (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).

Chemoselective Reactions

Environmental Chemistry

  • A comparison of hot hydroxylamine hydrochloride and oxalic acid leaching techniques for anomaly enhancement in geochemical exploration demonstrates the utility of these compounds in enhancing the detection of metals like Cu and Zn in various environmental samples, highlighting their importance in mining and environmental monitoring (Filipek, Chao, & Theobald, 1982).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

oxalic acid;N-[(1S)-1-phenylethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXMGLCOBSBIKH-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474665
Record name Oxalic acid--(1S)-N-hydroxy-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid

CAS RN

78798-33-1
Record name Oxalic acid--(1S)-N-hydroxy-1-phenylethan-1-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (alphaS)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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